2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine

Übersicht

Beschreibung

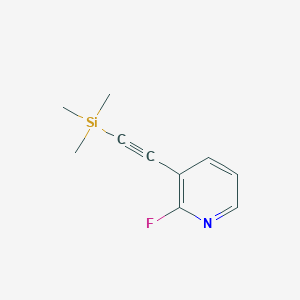

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine is a versatile chemical compound with the molecular formula C10H12FNSi and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a trimethylsilyl-ethynyl group at the third position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between the pyridine ring and the trimethylsilyl-ethynyl group. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: The trimethylsilyl-ethynyl group can undergo coupling reactions with other organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as dimethylformamide). The reaction conditions typically involve controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the trimethylsilyl-ethynyl group allows the compound to participate in various chemical reactions, leading to the formation of different products. These interactions can modulate biological processes and influence the activity of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:

3-Ethynylpyridine: Lacks the fluorine atom and the trimethylsilyl group, resulting in different chemical properties and reactivity.

2-Fluoropyridine: Contains a fluorine atom but lacks the trimethylsilyl-ethynyl group, leading to different applications and reactivity.

3-(Trimethylsilyl)ethynylpyridine: Similar structure but without the fluorine atom, affecting its chemical behavior and applications.

The uniqueness of this compound lies in the combination of the fluorine atom and the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Biologische Aktivität

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

Chemical Structure:

The molecular formula of this compound is . The presence of the fluorine atom and the trimethylsilyl group significantly influence its chemical reactivity and biological properties.

Synthesis:

The synthesis typically involves the reaction of pyridine derivatives with trimethylsilyl acetylene under specific catalytic conditions. The methods can vary, but a common approach includes:

- Preparation of the Ethynyl Group: The trimethylsilyl group is introduced via a silylation reaction.

- Fluorination: A fluorinating agent is used to introduce the fluorine atom at the 2-position of the pyridine ring.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has shown significant activity against various viral strains, including influenza and coronaviruses.

- Case Study: In vitro assays demonstrated that compounds containing a fluorine atom exhibit enhanced antiviral activity against H5N1 and SARS-CoV-2 viruses. For instance, derivatives with similar structures showed IC50 values ranging from 3.669 μM to 10.520 μM against these viruses, indicating promising therapeutic potential .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Viral Replication: The compound may interfere with viral RNA synthesis or protein translation.

- Binding Interactions: It likely binds to viral proteins or host cell receptors, disrupting essential processes for viral entry or replication .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | IC50 (μM) | Biological Activity Description |

|---|---|---|

| This compound | 3.669 | Significant antiviral activity against SARS-CoV-2 |

| Benzothiazolyl-pyridine Hybrid | 10.520 | Moderate activity against H5N1 virus |

| Other Fluorinated Derivatives | Varies | Generally enhanced activity due to electron-withdrawing effects |

Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

- Antiviral Studies: Research indicates that fluorinated compounds often exhibit increased potency against viral targets due to enhanced lipophilicity and improved binding interactions .

- Cytotoxicity Assessments: MTT assays have been employed to evaluate cytotoxic effects on mammalian cells, ensuring that antiviral activity does not come at the cost of cellular viability.

Eigenschaften

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWCMLMMYIISMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.